molecular formula C5H4F3N3S B2674065 4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 1513-72-0

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B2674065
CAS No.: 1513-72-0
M. Wt: 195.16
InChI Key: QFJODJRRUFIQDU-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H4F3N3S and a molecular weight of 195.17 g/mol This compound is characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 6-position, and a thiol group at the 2-position of the pyrimidine ring

Preparation Methods

The synthesis of 4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via [3+3], [4+2], or [5+1] cyclization processes or domino reactions . Industrial production methods typically involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Chemical Reactions Analysis

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with oxidizing agents to form corresponding sulfoxides or sulfones. It can also undergo nucleophilic substitution reactions to form various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help in modulating the inflammatory response and provide therapeutic benefits.

Comparison with Similar Compounds

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol can be compared with other similar compounds, such as 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol and 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the trifluoromethyl group at the 6-position is a common feature among these compounds, contributing to their unique chemical and biological properties.

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJODJRRUFIQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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